3-(5-Chloro-2,4-dimethoxyphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea
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Overview
Description
3-(5-Chloro-2,4-dimethoxyphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chlorinated aromatic ring, methoxy groups, and a pyrido[1,2-A]pyrimidin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2,4-dimethoxyphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorinated aromatic intermediate: This could involve chlorination of a dimethoxybenzene derivative.
Coupling reactions: The chlorinated intermediate might be coupled with a pyrido[1,2-A]pyrimidin derivative through a series of nucleophilic substitution reactions.
Urea formation: The final step could involve the formation of the urea linkage through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrido[1,2-A]pyrimidin moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst could be used.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2,4-dimethoxyphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2,4-dimethoxyphenyl)-1-phenylurea
- 3-(5-Chloro-2,4-dimethoxyphenyl)-1-[3-(methoxy)phenyl]urea
Uniqueness
The uniqueness of 3-(5-Chloro-2,4-dimethoxyphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea lies in its specific structural features, such as the combination of the chlorinated aromatic ring, methoxy groups, and the pyrido[1,2-A]pyrimidin moiety. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23ClN4O5 |
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Molecular Weight |
494.9 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[3-[(8-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]urea |
InChI |
InChI=1S/C25H23ClN4O5/c1-15-7-8-30-23(9-15)27-17(11-24(30)31)14-35-18-6-4-5-16(10-18)28-25(32)29-20-12-19(26)21(33-2)13-22(20)34-3/h4-13H,14H2,1-3H3,(H2,28,29,32) |
InChI Key |
IYZREIMVYQUOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)COC3=CC=CC(=C3)NC(=O)NC4=CC(=C(C=C4OC)OC)Cl |
Origin of Product |
United States |
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